molecular formula C13H14Cl2O4 B1251289 6-{2-(2,4-Dichloro-6-hydroxyphenyl)-ethyl}-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one

6-{2-(2,4-Dichloro-6-hydroxyphenyl)-ethyl}-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one

Cat. No.: B1251289
M. Wt: 305.15 g/mol
InChI Key: OJDJKUIUYOLVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{2-(2,4-Dichloro-6-hydroxyphenyl)-ethyl}-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one, also known as this compound, is a useful research compound. Its molecular formula is C13H14Cl2O4 and its molecular weight is 305.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14Cl2O4

Molecular Weight

305.15 g/mol

IUPAC Name

6-[2-(2,4-dichloro-6-hydroxyphenyl)ethyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C13H14Cl2O4/c14-7-3-11(15)10(12(17)4-7)2-1-9-5-8(16)6-13(18)19-9/h3-4,8-9,16-17H,1-2,5-6H2

InChI Key

OJDJKUIUYOLVND-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1CCC2=C(C=C(C=C2Cl)Cl)O)O

Synonyms

6-(2-(2,4-dichloro-6-hydroxyphenyl)ethyl)-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one
DCHPEPO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc bromide (2.4 g, 10 mmole) was added to a solution of 6-{2-[2,4-dichloro-6-(2-methoxyethoxymethoxy) phenyl]ethyl}-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one (780 mg, 2 mmole) in methylene chloride (12 ml). The resulting mixture was stirred at 20° C. for 2 hours, then quenched with saturated sodium bicarbonate solution (50 ml) and diluted with ether (200 ml). The ethereal layer was washed with brine, dried over MgSO4, filtered and evaporated. The residue was chromatographed on a 50 mm low-pressure column with 6 inches of silica gel (230-400 mesh). The column was eluted with 470 ml of methylene chloride-acetone (4:1, v:v). The next 330 ml provided the title compound as a golden glass (100 mg., 16%): pmr (CDCl3) δ2.62 (2H, d), 4.29 (H, m), 4.78 (H, m), 6.87 (2H, s).
Name
6-{2-[2,4-dichloro-6-(2-methoxyethoxymethoxy) phenyl]ethyl}-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Yield
16%

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